molecular formula C14H28O2.C6H15NO2<br>C20H43NO4 B12660438 Bis(2-hydroxypropyl)ammonium myristate CAS No. 83270-36-4

Bis(2-hydroxypropyl)ammonium myristate

Katalognummer: B12660438
CAS-Nummer: 83270-36-4
Molekulargewicht: 361.6 g/mol
InChI-Schlüssel: WPHZDLROOHEOOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2-hydroxypropyl)ammonium myristate is a chemical compound with the molecular formula C20H43NO4 and a molecular weight of 361.55972 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-hydroxypropyl)ammonium myristate typically involves the reaction of myristic acid (tetradecanoic acid) with 1,1-iminobis(2-propanol). The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-hydroxypropyl)ammonium myristate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Bis(2-hydroxypropyl)ammonium myristate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Bis(2-hydroxypropyl)ammonium myristate involves its interaction with molecular targets and pathways within biological systems. The compound’s quaternary ammonium moiety allows it to interact with negatively charged cell membranes, leading to disruption of membrane integrity and subsequent cellular effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(2-hydroxypropyl)ammonium myristate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dual functionality as both a surfactant and a biologically active compound makes it valuable in diverse applications .

Eigenschaften

CAS-Nummer

83270-36-4

Molekularformel

C14H28O2.C6H15NO2
C20H43NO4

Molekulargewicht

361.6 g/mol

IUPAC-Name

1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid

InChI

InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3

InChI-Schlüssel

WPHZDLROOHEOOY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.